2-Amino-5-iodo-4-methoxypyrimidine
Overview
Description
2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative with the molecular formula C5H6IN3O. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines .
Preparation Methods
The synthesis of 2-Amino-5-iodo-4-methoxypyrimidine typically involves the iodination of 2-Amino-4-methoxypyrimidine. This can be achieved through various synthetic routes, including electrophilic substitution reactions using iodine or iodine monochloride as the iodinating agents . The reaction conditions often involve the use of solvents like acetic acid or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Amino-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form C-C or C-N bonds.
Scientific Research Applications
2-Amino-5-iodo-4-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
2-Amino-5-iodo-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxypyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Amino-5-bromo-4-methoxypyrimidine: Similar in structure but contains a bromine atom instead of iodine, which can influence its reactivity and biological activity.
2-Amino-5-chloro-4-methoxypyrimidine: Contains a chlorine atom, which also affects its chemical and biological properties.
The uniqueness of this compound lies in its iodine substituent, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts .
Biological Activity
2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C6H7IN4O
Molecular Weight: 232.05 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit protein kinase C, an enzyme involved in cell signaling pathways.
- Antiviral Activity: Preliminary studies suggest that derivatives may exhibit antiviral effects against viruses such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
- Antimicrobial Properties: The presence of iodine in the structure enhances its antimicrobial efficacy by disrupting microbial cell membranes.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 10.5 | |
A549 (Lung) | 12.0 | |
HeLa (Cervical) | 9.8 |
These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antiviral Activity
The compound has shown promise in preliminary antiviral studies. Although specific IC50 values are not yet established, its structural characteristics suggest potential efficacy against viral pathogens.
Antimicrobial Activity
This compound has demonstrated antibacterial and antifungal properties. It has been reported effective against strains of Staphylococcus aureus and Candida albicans.
Case Studies
-
Anticancer Efficacy in MCF-7 Cells:
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through upregulation of p53 and downregulation of caspase-3, leading to cell cycle arrest and subsequent cancer cell death. -
Antiviral Screening:
In a recent antiviral screening, derivatives of this compound were tested against HSV-1 and HCMV, showing promising results that warrant further investigation into their mechanisms of action.
Properties
IUPAC Name |
5-iodo-4-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704590 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-66-7 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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